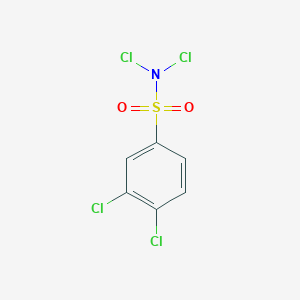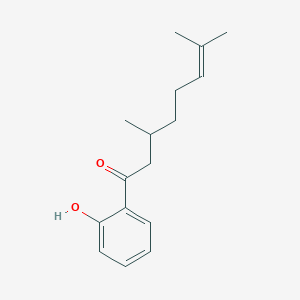
Heptatriacont-13-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptatriacont-13-ene is a hydrocarbon compound with the molecular formula C37H74. It is an alkene, characterized by the presence of a double bond at the 13th position in its carbon chain. This compound is part of the larger family of long-chain alkenes, which are often found in natural products and have various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptatriacont-13-ene can be synthesized through several methods, including:
Olefination Reactions: One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Hydrogenation of Alkynes: Partial hydrogenation of heptatriacont-13-yne can yield this compound under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves:
Catalytic Cracking: This process breaks down larger hydrocarbons into smaller alkenes, including this compound.
Fischer-Tropsch Synthesis: This method converts carbon monoxide and hydrogen into hydrocarbons, including long-chain alkenes like this compound, using metal catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: Heptatriacont-13-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: The double bond can be reduced to form heptatriacontane.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Heptatriacontan-13-ol, heptatriacontanal, and heptatriacontanoic acid.
Reduction: Heptatriacontane.
Substitution: Heptatriacont-13-yl halides.
Wissenschaftliche Forschungsanwendungen
Heptatriacont-13-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.
Biology: Research on its biological activity includes its role in pheromone communication in certain insect species.
Industry: Used in the synthesis of specialty chemicals and as a precursor for the production of lubricants and surfactants.
Wirkmechanismus
The mechanism of action of heptatriacont-13-ene in biological systems involves:
Molecular Targets: It interacts with specific receptors or enzymes, influencing biological pathways.
Pathways Involved: It may modulate signaling pathways related to pheromone detection or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Heptatriacont-13-ene can be compared with other long-chain alkenes such as:
Heptatriacontane: The fully saturated analog without a double bond.
Hexatriacont-13-ene: A similar compound with one less carbon atom.
Octatriacont-13-ene: A similar compound with one more carbon atom.
Uniqueness: this compound’s unique position of the double bond at the 13th carbon distinguishes it from other alkenes, influencing its reactivity and applications.
Eigenschaften
CAS-Nummer |
647841-27-8 |
|---|---|
Molekularformel |
C37H74 |
Molekulargewicht |
519.0 g/mol |
IUPAC-Name |
heptatriacont-13-ene |
InChI |
InChI=1S/C37H74/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h25,27H,3-24,26,28-37H2,1-2H3 |
InChI-Schlüssel |
ZIWNFSUMWIISLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC=CCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12600657.png)
![Propan-2-yl [(2R)-oxiran-2-yl]acetate](/img/structure/B12600667.png)
![Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate](/img/structure/B12600676.png)
![Methyl [2-(cyanomethyl)phenyl]acetate](/img/structure/B12600679.png)
![4-Chloro-3-{[(pyridin-2-yl)oxy]methyl}aniline](/img/structure/B12600684.png)
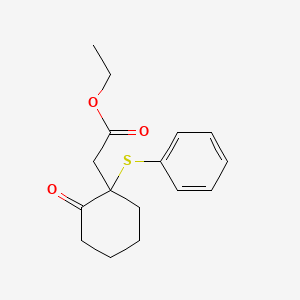
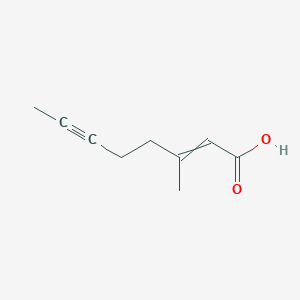
![2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide](/img/structure/B12600714.png)
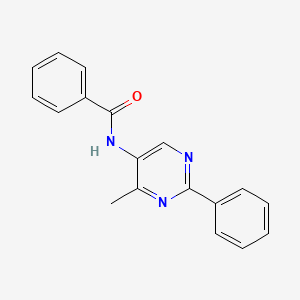
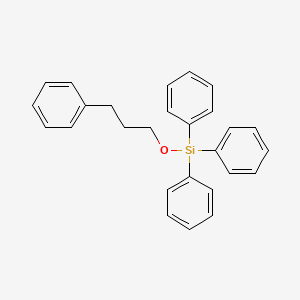
![2-([1,1'-Biphenyl]-2-yl)-4-methyl-1,3-thiazole](/img/structure/B12600727.png)
